molecular formula C8H11NO2S B1277848 Ethyl 2-amino-5-methylthiophene-3-carboxylate CAS No. 4815-32-1

Ethyl 2-amino-5-methylthiophene-3-carboxylate

Cat. No. B1277848
CAS RN: 4815-32-1
M. Wt: 185.25 g/mol
InChI Key: AYBUNZGJQVYGTM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methylthiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound features a thiophene ring, a common sulfur-containing heterocycle, substituted with an amino group, a methyl group, and an ester functional group. This structure provides a versatile platform for further chemical modifications and the development of various functional molecules.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multistep reactions that can include esterification, cyclocondensation, and various substitution reactions. For instance, ethyl 3-aminothiophene-2-carboxylate can be synthesized from mercaptoacetic acid and 2-chloroacrylonitrile through a high-yield two-step procedure involving esterification and cyclocondensation, yielding a nonhygroscopic crystalline HCl salt of the amine . Similarly, ethyl 3-amino-5-arylthiophene-2-carboxylates can be prepared from α-chlorocinnamonitriles and ethyl mercaptoacetate, forming products in high yields . These methods demonstrate the feasibility of synthesizing substituted thiophene derivatives with high efficiency.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of related compounds has been determined by X-ray diffraction, providing insights into the molecular conformation and intermolecular interactions . Density functional theory (DFT) calculations can also be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which are then compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and condensation reactions. Ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via highly regioselective acylation and alkylation reactions . Additionally, reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds have been studied, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates . These reactions highlight the reactivity of the amino group and the potential for creating diverse thiophene-based structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as acid-base properties, solubility, and chemical stability, are crucial for their practical applications. The physicochemical properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, including the preparation and isolation of metal complexes with Cu(II), Co(II), and Ni(II) . Furthermore, the fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been investigated, revealing novel fluorescence characteristics that could be useful in material science applications .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-amino-5-methylthiophene-3-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. Guo Pusheng (2009) investigated the fluorescence properties of a closely related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, highlighting its novel fluorescence characteristics (Guo Pusheng, 2009).

Pharmaceutical and Biological Applications

In the pharmaceutical field, this compound has been utilized as an intermediate for further chemical reactions. For example, Ryndina et al. (2002) explored the reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds, producing ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).

Additionally, the compound's derivatives have shown promising antimicrobial activities. Abu‐Hashem et al. (2011) synthesized different fused and polyfunctional substituted thiophenes, which exhibited significant antimicrobial properties (Abu‐Hashem et al., 2011).

Industrial Applications

In the industrial sector, particularly in dyeing and textile industries, derivatives of Ethyl 2-amino-5-methylthiophene-3-carboxylate have been used to create novel dyes. Iyun et al. (2015) synthesized monoazo disperse dyes using this compound, which demonstrated good levelness and fastness on polyester fabric (Iyun et al., 2015).

Chemical Process Optimization

The compound also plays a role in optimizing chemical processes. Kogami and Watanabe (2011) devised a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate, a related compound, highlighting the operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

ethyl 2-amino-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-4-5(2)12-7(6)9/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBUNZGJQVYGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398910
Record name ethyl 2-amino-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-methylthiophene-3-carboxylate

CAS RN

4815-32-1
Record name Ethyl 2-amino-5-methylthiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4815-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Amino-5-methylthiophene-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Gangjee, W Li, RL Kisliuk, V Cody… - Journal of medicinal …, 2009 - ACS Publications
… (34) had previously reported that chloroformamidine hydrochloride on cyclization with ethyl 2-amino-5-methylthiophene-3-carboxylate gave 2-amino-6-methylthieno[2,3-d]pyrimidin-4(…
Number of citations: 72 pubs.acs.org
KH Bozorov, KH Gadoev… - … Chemical Journal/O' …, 2019 - search.ebscohost.com
… Ethyl 2-amino-5-methylthiophene-3-carboxylate (0.26 mmol) in ethanol (5 mL) and sodium hydroxide solution (2 M, 5mL) was heated at 70 oC for 4 hours. Ethanol was evaporated and …
Number of citations: 0 search.ebscohost.com
A Gangjee, Y Qiu, W Li, RL Kisliuk - Journal of medicinal chemistry, 2008 - ACS Publications
… Thus, we envisioned that compound 16 could be obtained in a single step from chlorformamidine hydrochloride and ethyl 2-amino-5-methylthiophene-3-carboxylate 15 using similar …
Number of citations: 66 pubs.acs.org
K Ogawva, I Yamawaki, YI Matsusita, N Nomura… - European journal of …, 1993 - Elsevier
A series of 2,4-dioxo-thieno[2,3-d], [3,2-d] and [3,4-d]pyrimidin-1-acetic acids (2) with a benzyl moiety at the N-3 position were prepared and tested in vitro for aldose reductase inhibitory …
Number of citations: 69 www.sciencedirect.com
SP Sawargave - 2011 - dspace.ncl.res.in
The frequency of life-threatening fungal infections has tremendously increased in recent years due to greater use of immunosuppressive drugs, prolonged use of broadspectrum …
Number of citations: 0 dspace.ncl.res.in
P Seboletswe, P Awolade, P Singh - ChemMedChem, 2021 - Wiley Online Library
… The compounds were synthesized by reacting ethyl 2-amino-5-methylthiophene-3-carboxylate 45 with excess chloroacetonitrile followed by oxidation using N-methylmorpholine-N-…
CR Yang, B Peng, SL Cao, TT Ren, W Jiang… - European Journal of …, 2018 - Elsevier
… Reacting ethyl 2-cyanoacetate and propionaldehyde with elemental sulfur in the presence of triethylamine (TEA) gave ethyl 2-amino-5-methylthiophene-3-carboxylate (intermediate 1) […
Number of citations: 23 www.sciencedirect.com
FC Wang, B Peng, SL Cao, HY Li, XL Yuan… - Bioorganic …, 2020 - Elsevier
… ethyl cyanoacetate, propionaldehyde, elemental sulfur and TEA in N,N-dimethylformamide (DMF) at room temperature for 4 h generated ethyl 2-amino-5-methylthiophene-3-carboxylate …
Number of citations: 15 www.sciencedirect.com
SR Maujan - 2010 - dspace.ncl.res.in
The incidence of life threatening fungal infections has tremendously increased in recent years due to greater use of immunosuppressive drugs, prolonged use of broadspectrum …
Number of citations: 0 dspace.ncl.res.in
H Kim, C Lee, JS Yang, S Choi, CH Park… - European Journal of …, 2016 - Elsevier
Fms-like tyrosine kinase 3 (FLT3) is a well-known and important target for the treatment of acute myeloid leukemia (AML). A series of thieno[2,3-d]pyrimidine derivatives from a …
Number of citations: 13 www.sciencedirect.com

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